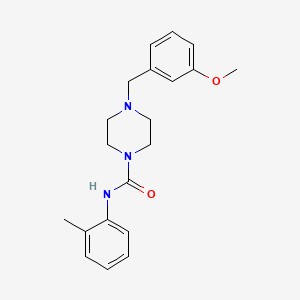
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide, also known as CMET or Compound 1, is a novel small molecule inhibitor of c-Met kinase. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various types of cancer, including lung, gastric, and liver cancer.
作用機序
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide inhibits c-Met kinase by binding to the ATP binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in tumor growth and survival. By inhibiting c-Met kinase, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide also blocks the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to modulate the immune system, which may enhance its antitumor activity.
実験室実験の利点と制限
One advantage of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide is its high potency and selectivity for c-Met kinase, which makes it a promising drug candidate for the treatment of cancer. However, one limitation is its poor solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
将来の方向性
There are several future directions for the development of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another direction is the development of new formulations or prodrugs of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide that improve its solubility and bioavailability. Finally, further studies are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide in clinical trials.
合成法
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide involves several steps, including the preparation of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-yn-1-amine to yield N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
科学的研究の応用
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and proliferation of cancer cells by targeting c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and progression. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
特性
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMIMRBJVVNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![N-[3-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291486.png)
![2-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5291489.png)

![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)
